molecular formula C9H9NaO5 B1669798 Sodium Danshensu CAS No. 67920-52-9

Sodium Danshensu

Cat. No.: B1669798
CAS No.: 67920-52-9
M. Wt: 220.15 g/mol
InChI Key: ZMMKVDBZTXUHFO-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

It is known that this compound can be metabolized by certain gut bacteria, such as Clostridium sporogenes, into 3-(3,4-dihydroxyphenyl)propionic acid . This suggests that Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate may interact with enzymes and other biomolecules involved in this metabolic pathway.

Metabolic Pathways

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is involved in metabolic pathways mediated by gut bacteria. For instance, Clostridium sporogenes can convert this compound into 3-(3,4-dihydroxyphenyl)propionic acid . This suggests that Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Danshensu can be synthesized through the extraction of Danshensu from Salvia miltiorrhiza. The extraction process involves boiling the roots of the herb in water, followed by ethanol precipitation to remove proteins, starch, and polysaccharides. The remaining solution is then treated with chloroform to extract colored chemicals .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-throughput liquid chromatography combined with electrospray ionization tandem mass spectrometry. This method ensures the rapid and sensitive determination of this compound in various samples .

Chemical Reactions Analysis

Types of Reactions: Sodium Danshensu undergoes several types of chemical reactions, including oxidation, polymerization, and methylation. It is sensitive to air and alkaline conditions, which can lead to oxidation and polymerization, causing the compound to darken .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation and Polymerization Products: Darkened compounds.

    Methylation Product: Methylated hydroxy groups.

    Acid Condition Product: Salvianolic acid C.

Scientific Research Applications

Comparison with Similar Compounds

Sodium Danshensu is unique due to its specific molecular structure and wide range of biological activities. Similar compounds include:

Properties

IUPAC Name

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67920-52-9
Record name 67920-52-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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